

5-(Methylsulfonyl)-1H-indazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Methylsulfonyl)-1H-indazole

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A Technical Guide to **5-(Methylsulfonyl)-1H-indazole**: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides an in-depth overview of **5-(Methylsulfonyl)-1H-indazole**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delineate its chemical structure, physicochemical properties, and a plausible, field-proven synthetic route. Furthermore, this guide will explore the established role of the indazole scaffold as a "privileged" structure in kinase inhibition and discuss the specific contributions of the 5-methylsulfonyl moiety to molecular interactions and drug design. Methodologies for synthesis and analytical characterization are presented to equip researchers with the practical knowledge required for its application.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.^[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for targeting ATP-binding sites in protein kinases.^[2] Consequently, numerous FDA-approved drugs, such as the anticancer agents Axitinib and Pazopanib, feature an indazole core.^[2]

The subject of this guide, **5-(Methylsulfonyl)-1H-indazole**, incorporates a powerful electron-withdrawing and hydrogen-bond-accepting methylsulfonyl group onto this privileged scaffold. This functionalization is a common strategy in drug design to enhance binding affinity, modulate physicochemical properties like solubility, and improve metabolic stability. This guide serves as a comprehensive technical resource for researchers investigating this compound and its derivatives.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise definition of its structure and properties.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is **5-(Methylsulfonyl)-1H-indazole**. Its structure consists of a standard 1H-indazole core with a methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group attached at the C5 position of the benzene ring.

Diagram: Chemical Structure of **5-(Methylsulfonyl)-1H-indazole**

Caption: 2D structure of **5-(Methylsulfonyl)-1H-indazole**.

Physicochemical Data

Quantitative data for this compound is not widely published in peer-reviewed literature. The following table summarizes key identifiers and available data.

Property	Value	Source
IUPAC Name	5-(Methylsulfonyl)-1H-indazole	N/A
Synonyms	5-methylsulfonyl-1H-indazole	[3]
CAS Number	1268816-48-3	[3]
Molecular Formula	C ₈ H ₈ N ₂ O ₂ S	[3]
Molecular Weight	196.23 g/mol	[3]
Appearance	White to brown solid	Vendor Data
Melting Point	Not experimentally reported	N/A
Boiling Point	Not experimentally reported	N/A
Solubility	Not experimentally reported	N/A

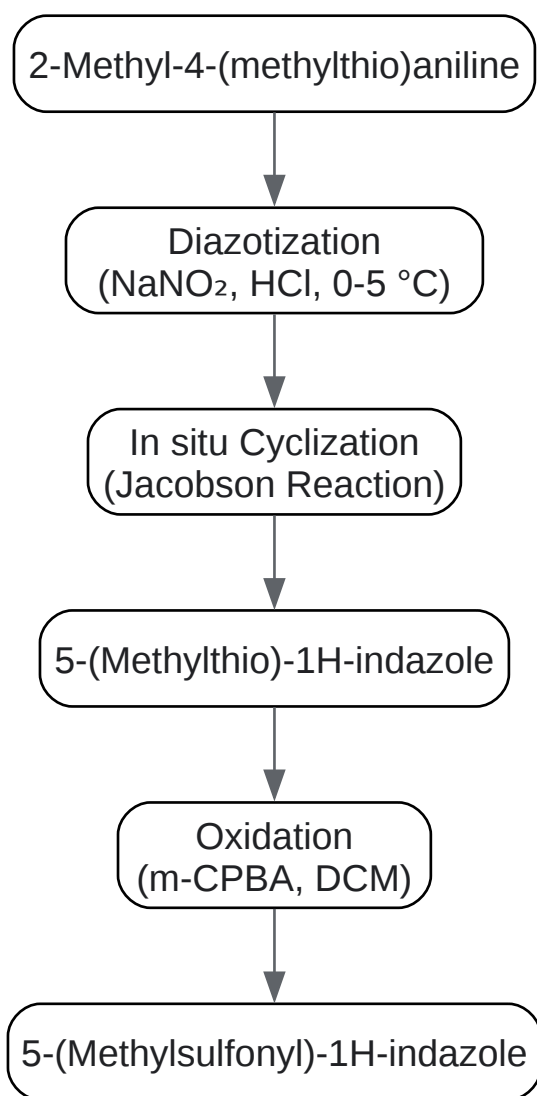
Synthesis and Characterization

While a direct, published synthesis for **5-(Methylsulfonyl)-1H-indazole** is not readily available, a robust and logical synthetic route can be designed based on established organosulfur and heterocyclic chemistry principles. The proposed pathway involves the formation of a methylthio-substituted indazole followed by oxidation.

Proposed Synthetic Workflow

The synthesis is envisioned as a three-step process starting from a commercially available substituted aniline.

Diagram: Proposed Synthesis Workflow



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Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers should perform their own risk assessments and optimizations.

Step 1: Synthesis of 5-(Methylthio)-1H-indazole via Jacobson-Type Cyclization

The Jacobson reaction and its modifications provide a classic and reliable method for synthesizing indazoles from o-toluidine derivatives. The process involves nitrosation of the amine to form a diazonium salt, which then undergoes an intramolecular cyclization.

- Rationale: This approach is well-precedented for indazole synthesis.[1] Starting with 2-methyl-4-(methylthio)aniline positions the reactive amino and methyl groups correctly for the desired 5-substituted product. Low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium intermediate.[4]
- Protocol:
 - To a stirred solution of 2-methyl-4-(methylthio)aniline (1.0 eq) in a suitable acidic medium (e.g., 3M HCl), cool the mixture to 0-5 °C using an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2 , 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
 - Allow the reaction to slowly warm to room temperature and stir for 12-18 hours to facilitate the intramolecular cyclization.
 - Basify the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO_3) until pH ~8.
 - Extract the aqueous layer with ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-(Methylthio)-1H-indazole.

Step 2: Oxidation to **5-(Methylsulfonyl)-1H-indazole**

The oxidation of the electron-rich sulfide (thioether) to the corresponding sulfone is a standard transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this purpose.[5][6]

- Rationale: m-CPBA is a commercially available, relatively safe peroxy acid that reliably oxidizes sulfides to sulfones.[7] Using slightly more than two equivalents ensures the

complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes both the starting material and the reagent.

- Protocol:
 - Dissolve 5-(Methylthio)-1H-indazole (1.0 eq) in dichloromethane (DCM).
 - Cool the solution to 0 °C in an ice bath.
 - Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
 - Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
 - Separate the organic layer, and extract the aqueous layer again with DCM.
 - Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
 - Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to yield pure **5-(Methylsulfonyl)-1H-indazole**.

Analytical Characterization Protocol

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum should confirm the presence of all protons. Expected signals include the N-H proton (a broad singlet, typically >10 ppm in DMSO-d₆), three distinct aromatic protons on the indazole ring, and a sharp singlet around 3.0-3.3 ppm for the methyl group of the sulfone.^{[8][9]}

- ^{13}C NMR: The spectrum should show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed m/z for the molecular ion $[\text{M}+\text{H}]^+$ should match the calculated value for $\text{C}_8\text{H}_9\text{N}_2\text{O}_2\text{S}^+$.
- High-Performance Liquid Chromatography (HPLC):
 - HPLC analysis should be used to determine the purity of the final compound, which should ideally be >98% for use in biological assays.

Application in Drug Discovery: A Potential Kinase Inhibitor

While specific biological data for **5-(Methylsulfonyl)-1H-indazole** is scarce in public literature, its structure strongly suggests a role as a protein kinase inhibitor.

The Indazole Scaffold as a Hinge-Binder

The N1 and N2 atoms of the indazole's pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows them to form key interactions with the "hinge region" of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.^[10] This mimics the way the adenine base of ATP binds.

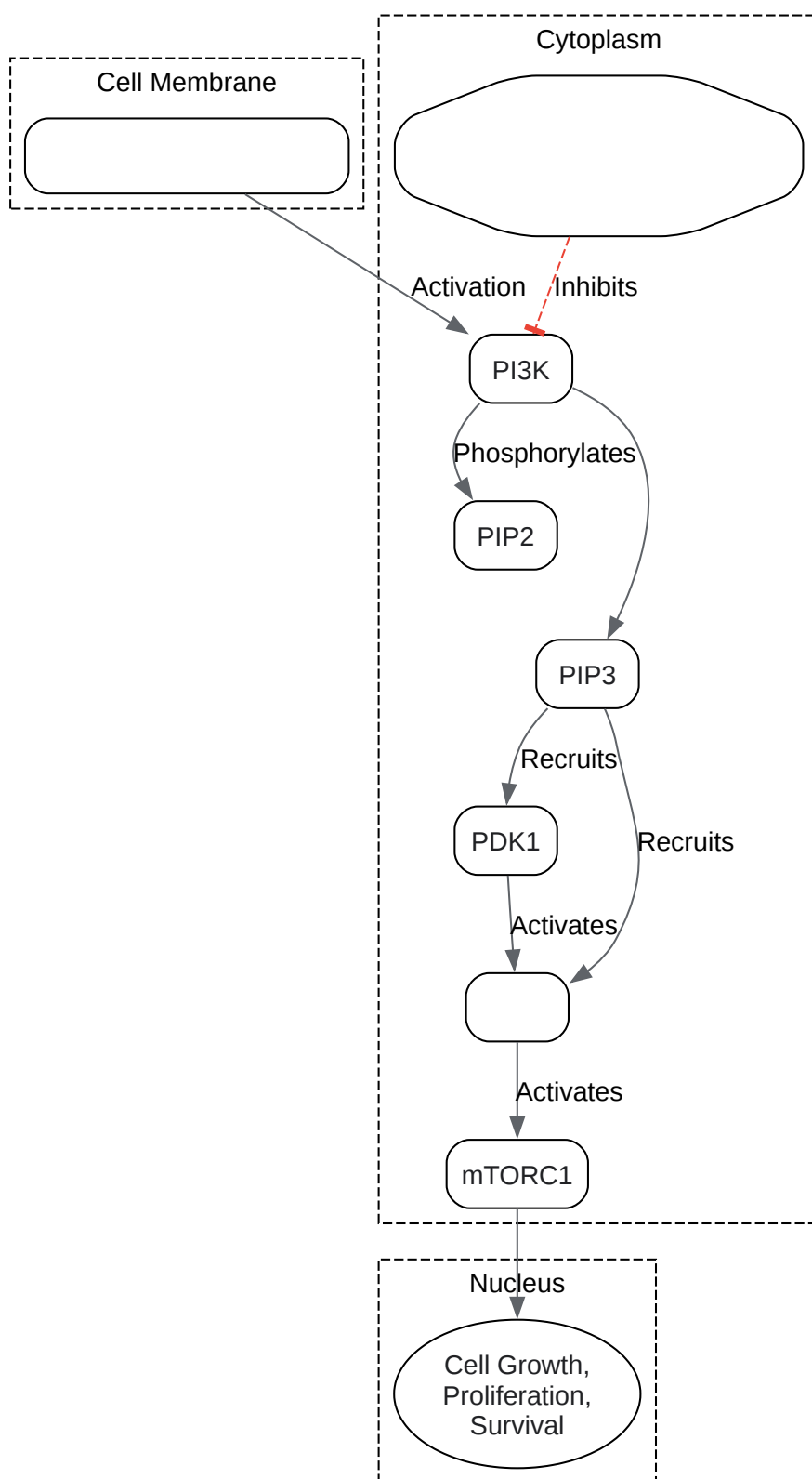
The Role of the 5-Methylsulfonyl Group

The methylsulfonyl group is a potent, non-ionizable hydrogen bond acceptor. Its two oxygen atoms can form strong hydrogen bonds with backbone N-H groups or side chains of residues (like lysine or arginine) within the kinase active site. This can significantly enhance binding affinity and selectivity for a target kinase.^[11] Furthermore, its electron-withdrawing nature can influence the electronics of the entire ring system, and its polarity can improve the solubility and pharmacokinetic properties of the parent molecule.

Potential Target Pathway: PI3K/Akt Signaling

Given that many indazole-based compounds target protein kinases, and sulfonyl-containing molecules have shown efficacy against the PI3K/Akt pathway, this represents a logical hypothetical target class for **5-(Methylsulfonyl)-1H-indazole**.^[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram: Simplified PI3K/Akt Signaling Pathway



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Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion

5-(Methylsulfonyl)-1H-indazole is a chemical entity with significant potential in the field of drug discovery. It combines the privileged indazole scaffold, known for its role in kinase inhibition, with a strategically placed methylsulfonyl group that can enhance target binding and improve pharmacological properties. The synthetic route outlined in this guide is based on reliable, well-understood chemical transformations, providing a clear path for its preparation in a research setting. While further biological evaluation is needed to elucidate its precise mechanism of action and therapeutic utility, its structural features make it a compelling candidate for screening and development as a novel kinase inhibitor.

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- To cite this document: BenchChem. [5-(Methylsulfonyl)-1H-indazole chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022871#5-methylsulfonyl-1h-indazole-chemical-structure-and-iupac-name]

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